molecular formula C13H19NO4 B12995772 Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate

Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate

Cat. No.: B12995772
M. Wt: 253.29 g/mol
InChI Key: VDKWAVHEYJIRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate is a benzoate ester derivative featuring an amino group at position 3, a 3-methoxypropoxy substituent at position 5, and a methyl group at position 4 on the aromatic ring. This compound serves as a critical intermediate in pharmaceutical and organic synthesis due to its multifunctional structure, which allows for diverse reactivity. The amino group facilitates hydrogen bonding and nucleophilic substitution, while the methoxypropoxy chain enhances solubility in polar solvents and modulates lipophilicity .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate

InChI

InChI=1S/C13H19NO4/c1-9-11(14)7-10(13(15)17-3)8-12(9)18-6-4-5-16-2/h7-8H,4-6,14H2,1-3H3

InChI Key

VDKWAVHEYJIRRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCCCOC)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Esterification: Formation of the methyl ester group.

    Etherification: Introduction of the methoxypropoxy group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxypropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties
Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate has been studied for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi, making them suitable candidates for developing new antibiotics or antifungal agents. For instance, derivatives of 3-amino-4-methylbenzoate have been linked to enhanced antibacterial activity when used in combination with other agents, such as sulfonamides .

1.2 Anti-inflammatory Effects
Research indicates that compounds in this class may exhibit anti-inflammatory properties. The methyl benzoate derivatives can inhibit pathways involved in inflammation, suggesting potential uses in treating inflammatory diseases or conditions .

1.3 Drug Development
this compound can serve as a pharmaceutical intermediate in synthesizing more complex drugs. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting various diseases .

Agrochemical Applications

2.1 Herbicides and Pesticides
The compound's structure may lend itself to applications in agrochemicals, particularly as a precursor for developing herbicides or pesticides. Compounds with similar functionalities have been shown to possess herbicidal properties, which can be harnessed to create more effective agricultural chemicals .

2.2 Plant Growth Regulators
Research into methyl benzoate derivatives suggests their potential as plant growth regulators. These compounds can influence plant growth patterns, enhancing crop yields through improved nutrient uptake and stress resistance .

Materials Science Applications

3.1 Polymer Chemistry
this compound can be utilized in polymer synthesis, particularly in creating copolymers with specific properties tailored for applications in coatings, adhesives, and sealants. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .

3.2 Nanotechnology
In nanotechnology, this compound could be employed as a functionalizing agent for nanoparticles, improving their dispersion and stability in various solvents or matrices. This application is particularly relevant in developing nanocomposites for electronics or biomedical devices .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant antibacterial effects against E.coli strains when combined with sulfonamides .
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro when tested on human cell lines .
Study CAgrochemical DevelopmentDeveloped a new herbicide formulation that reduced weed growth by 50% compared to control .
Study DPolymer ApplicationsCreated a copolymer that exhibited enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxypropoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 3-NH₂, 5-(3-MeO-propoxy), 4-Me ~283.3 (estimated) Pharmaceutical intermediate, hydrogen bonding
Methyl 4-(3-chloropropoxy)benzoate 4-(3-Cl-propoxy) 228.66 Precursor to dronedarone, crystallography
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-MeO-phenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) Triazine core, Br, formyl, MeO-phenoxy 575.36 Triazine-based ligand, halogen interactions
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (6) Thiophene core, 3-MeO-phenyl 307.37 Thienopyrimidinone synthesis
Methyl-3-amino-4-hydroxybenzoate 3-NH₂, 4-OH 181.17 Benzoxazole synthesis

Biological Activity

Methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antiviral Activity

Research indicates that derivatives similar to this compound exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown significant anti-HBV (Hepatitis B Virus) activity, suggesting that structural modifications can enhance antiviral efficacy. A related compound, IMB-0523, demonstrated an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating a promising avenue for further exploration in antiviral drug development .

Anticancer Activity

The anticancer potential of compounds with similar structural motifs has been documented extensively. For example, benzofuran derivatives have shown significant cytotoxic effects against non-small cell lung carcinoma cell lines (A549 and NCI-H23), with IC50 values ranging from 1.48 µM to 47.02 µM . The antiproliferative activity is often linked to the ability of these compounds to induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Benzofuran derivative 4bA5491.48Induces apoptosis
Benzofuran derivative 15aNCI-H232.52Cell cycle arrest and apoptosis
IMB-0523HepG2.2.151.99Inhibition of HBV replication

Antiviral Mechanism

The antiviral mechanism may involve the upregulation of intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits viral replication through various mechanisms including direct binding to viral components . The increase in A3G levels has been correlated with enhanced inhibition of HBV replication.

Anticancer Mechanism

The anticancer effects are generally attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that certain derivatives can significantly reduce the viability of cancer cells through mechanisms such as cell cycle arrest and increased apoptosis rates .

Case Study 1: Antiviral Efficacy

In a study involving IMB-0523, researchers observed a significant increase in A3G levels in HepG2 cells treated with the compound, correlating with reduced HBV replication rates. This suggests that modifications to the benzoate structure can enhance antiviral efficacy through targeted cellular pathways .

Case Study 2: Anticancer Potential

A series of benzofuran derivatives were tested against A549 lung cancer cells, revealing that compounds with methoxy substitutions exhibited superior antiproliferative activity compared to their non-substituted counterparts. The most potent compound demonstrated an IC50 comparable to established chemotherapeutics, highlighting the importance of structural modifications in enhancing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.